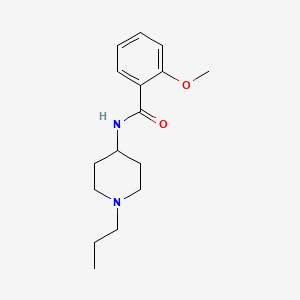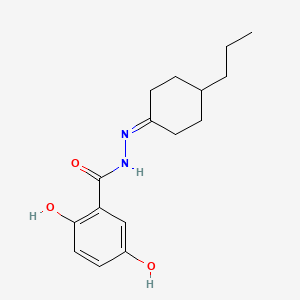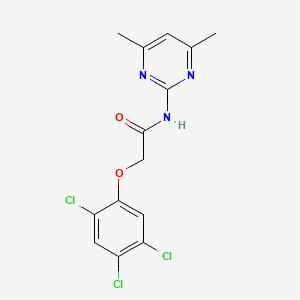
2-(4-chloro-3-methylphenoxy)-N-(2,5-difluorophenyl)acetamide
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2,5-difluorophenyl)acetamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. It is commonly referred to as AM-251 and is a selective antagonist of the cannabinoid receptor CB1.
Scientific Research Applications
AM-251 has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the CB1 receptor, which is involved in the regulation of appetite, pain, mood, and memory. AM-251 has been shown to inhibit the effects of cannabinoids on the CB1 receptor, making it a potential treatment for obesity, drug addiction, and other disorders related to the endocannabinoid system.
Mechanism of Action
AM-251 acts as a competitive antagonist of the CB1 receptor, blocking the effects of cannabinoids on this receptor. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that AM-251 can induce a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity, suggesting that it may be a potential treatment for this condition. AM-251 has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, indicating that it may be useful in the treatment of drug addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of AM-251 is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation of AM-251 is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for research on AM-251. One area of interest is the potential therapeutic applications of this compound for obesity and drug addiction. Another area of research is the development of more potent and selective CB1 receptor antagonists. Additionally, there is a need for further studies on the biochemical and physiological effects of AM-251 to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, AM-251 is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the CB1 receptor, which is involved in the regulation of various physiological processes. AM-251 has been shown to decrease food intake and body weight in animal models of obesity and reduce the rewarding effects of drugs of abuse, indicating that it may be useful in the treatment of these conditions. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of AM-251.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-7-10(17)2-5-13(14)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKFEIMDIQUQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-difluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)


![isopropyl 2-cyano-3-[5-(4-nitrophenyl)-2-furyl]acrylate](/img/structure/B4751068.png)


![ethyl 2-{[2-cyano-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751083.png)
![N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4751089.png)
![3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4751095.png)
![N-(4-chlorobenzyl)-N'-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4751098.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4751112.png)
![N-[(5-methyl-2-thienyl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4751120.png)